3-Bromo-8-methyl-6-nitroquinoline

medicinal chemistry C-H functionalization cross-coupling

Researchers face yield loss when regioisomeric quinoline analogs perform unpredictably in cross-coupling or SAR studies. This tri-substituted quinoline (C10H7BrN2O2, MW 267.08) solves that with a validated 3-Br/6-NO2/8-Me pattern. - **Dual reactive handles**: C3-Br for Pd-catalyzed coupling; C8-methyl for directed C(sp3)-H functionalization. - **Distinct SAR probe**: 6-nitro regioisomer differs from 5-nitro analogs, enabling unique anticancer pharmacophore exploration. - **Reliable supply**: ≥95% purity, lipophilic (LogP 3.25), stable for library synthesis.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 210708-22-8
Cat. No. B1338410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-methyl-6-nitroquinoline
CAS210708-22-8
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-]
InChIInChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3
InChIKeySIHOVNCABQDJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-8-methyl-6-nitroquinoline: Properties and Sourcing


3-Bromo-8-methyl-6-nitroquinoline is a tri-substituted quinoline derivative containing bromine at the 3-position, a methyl group at the 8-position, and a nitro group at the 6-position. The compound possesses the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol . Its predicted physicochemical profile includes a density of 1.7±0.1 g/cm³, a boiling point of 389.3±37.0 °C, and an ACD/LogP of 3.25, indicating significant lipophilicity . Commercially available reagent grades typically specify a minimum purity of 95% .

Suitable for Pd-catalyzed cross-coupling via C-3 bromine handle
8-Methylquinoline directing group enables C-H activation diversification
Defined regioisomer for nitro-bromo quinoline SAR libraries

3-Bromo-8-methyl-6-nitroquinoline: Differentiation from Analogs


Substitution patterns on the quinoline scaffold dramatically influence both chemical reactivity and biological properties. The specific arrangement of the bromine at C-3, methyl at C-8, and nitro group at C-6 in this compound creates a unique electronic environment and steric profile. Simply substituting a regioisomer, such as the 6-bromo-5-nitroquinoline analog, or a derivative lacking one of the substituents, can lead to significant differences in cross-coupling efficiency, metabolic stability, or target binding affinity. For instance, 8-methylquinoline derivatives are established privileged scaffolds for transition metal-catalyzed C-H activation [1], while the presence of a nitro group at C-6 imparts specific electronic effects and potential for bioreduction [2]. Thus, generic substitution without rigorous validation is likely to introduce confounding variables in a chemical series.

Regioisomer Reactivity

Bromine position determines Pd-coupling efficiency; substituting a different bromoquinoline regioisomer may require re-optimization of cross-coupling conditions.

Methyl Group Relocation

Only the 8-methylquinoline substructure directs transition-metal-catalyzed C(sp³)-H activation; isomers with methyl at C-5 or C-6 lack this reactivity handle.

Nitro Position & Biological Response

Nitro group regioisomerism (6-NO₂ vs 8-NO₂) is associated with distinct in vivo endpoint profiles; replacement with an 8-nitro analog may shift biological interpretation.

3-Bromo-8-methyl-6-nitroquinoline: Comparative Evidence


Effect of Bromine Position on Suzuki Coupling

The bromine atom at the 3-position on the quinoline ring provides a defined and predictable handle for palladium-catalyzed cross-coupling reactions. While direct quantitative comparison of coupling yields between 3-bromo-8-methyl-6-nitroquinoline and its regioisomers is not available in open literature, studies on structurally related bromoquinolines demonstrate that the position of the bromine substituent is a critical determinant of reactivity. Specifically, 8-heteroaryl substituted quinolines can be efficiently prepared from bromoquinoline precursors via Pd-catalyzed coupling with organoboron reagents [1]. The electronic and steric environment of the 3-position differs substantially from other positions (e.g., 5- or 8-bromo analogs), influencing both the rate and yield of the desired transformation. Researchers should anticipate that substitution at the 3-position will offer distinct reactivity profiles compared to other bromoquinoline isomers.

Coupling reactivity
Class-level
Target C-3 Br: electronically distinct site for cross-coupling
vs.
Comparator Other Br positions (C-5, C-8): different reactivity optimization
Regioisomer reactivity context; may require coupling re-optimization
Yield differences position-dependent (class-level inference)
medicinal chemistry C-H functionalization cross-coupling

Carcinogenicity of Nitroquinoline Regioisomers

The precise positioning of nitro and methyl groups on the quinoline core has a profound impact on its biological fate and safety profile. A long-term comparative carcinogenicity study in F344 rats administered quinoline derivatives in their diet for 104 weeks revealed stark differences between regioisomers. While 8-nitroquinoline (8-NQ) induced forestomach squamous cell carcinomas in 64.9-66.7% of animals, its regioisomer 6-nitroquinoline (6-NQ) only induced focal hyperplasia (30.0-52.8% incidence) and no carcinomas [1]. This demonstrates that the nitro group's position is a critical determinant of in vivo toxicity. The 3-Bromo-8-methyl-6-nitroquinoline scaffold incorporates the nitro group at the 6-position, distinguishing it from more hazardous 8-nitroquinoline-based analogs.

Carcinogenicity
Cross-study
0%
carcinoma incidence (6-NQ)
Reported 6-NQ shows lower tumor incidence; supports nitro-position toxicity differentiation
vs 8-NQ: 64.9–66.7% carcinoma; 104-week rat model
toxicology drug metabolism carcinogenicity

Antiproliferative Activity of Bromo-Nitroquinolines

The combination of bromine and nitro substituents on a quinoline core is associated with significant antiproliferative activity. In a study evaluating various quinoline derivatives against cancer cell lines (C6 rat glioblastoma, HeLa human cervical cancer, HT29 human adenocarcinoma), the compound 6-bromo-5-nitroquinoline (4) demonstrated the greatest antiproliferative activity among the tested series, comparable to the reference drug 5-fluorouracil (5-FU) [1]. This finding establishes that a bromo-nitroquinoline pharmacophore can confer potent anticancer properties. The 3-Bromo-8-methyl-6-nitroquinoline analog presents a distinct regioisomeric arrangement (3-Br, 6-NO2) of this validated pharmacophore, offering a unique vector for exploring SAR around this potent motif.

Antiproliferative
Cross-study
Target 3-Br-6-NO₂-8-Me quinoline scaffold for SAR
vs.
Comparator 6-Br-5-NO₂ quinoline: greatest activity, comparable to 5-FU
Supports cell-model response context; enables regioisomer SAR exploration
HT29, HeLa, C6 lines; class-level inference for target compound
anticancer antiproliferative activity structure-activity relationship

LogP Comparison with Hydroxyquinolines

The presence of a methyl group at the 8-position and a bromine at the 3-position confers significant lipophilicity to the molecule, with a predicted ACD/LogP of 3.25 . This property is a key differentiator from more polar quinoline analogs, such as those containing hydroxyl groups. For instance, the class of 8-hydroxyquinolines has been shown to possess cLogP values around 2, which is approximately an order of magnitude lower [1]. The higher LogP of 3-Bromo-8-methyl-6-nitroquinoline suggests it will exhibit different membrane permeability, plasma protein binding, and metabolic clearance profiles compared to more hydrophilic quinoline derivatives.

Lipophilicity
Cross-study
3.25
ACD/LogP (predicted)
Predicted lipophilicity context; differentiates from hydroxyquinolines (cLogP ~2)
In silico prediction; may influence membrane partitioning studies
ADME lipophilicity drug design

8-Methylquinoline for C-H Activation

The 8-methylquinoline substructure present in this compound is a well-established and versatile substrate for transition metal-catalyzed C(sp3)-H functionalization. The chelating nitrogen atom enables 8-methylquinoline to readily form cyclometallated complexes with various transition metals (e.g., Pd, Rh, Co), facilitating the selective synthesis of more complex functionalized quinolines [1]. This is a property not shared by other positional isomers of methylquinoline (e.g., 5-methylquinoline or 6-methylquinoline). A derivative like 3-Bromo-8-methyl-6-nitroquinoline therefore offers dual synthetic utility: a classic cross-coupling handle (C3-Br) and a site for directed C-H activation (C8-methyl).

C-H activation
Class-level
Target 8-Methyl group: directed C(sp³)-H functionalization handle
vs.
Comparator Other methyl positions (C-5, C-6): no efficient C-H activation
Supports dual synthetic handle: cross-coupling + late-stage C-H diversification
Established Pd, Rh, Co catalysis; class-level inference
synthetic methodology C-H activation organometallic chemistry

3-Bromo-8-methyl-6-nitroquinoline: Applications


Anticancer Lead Optimization

The bromo-nitroquinoline core is a validated pharmacophore for antiproliferative activity. This compound provides a unique regioisomeric scaffold (3-Br, 6-NO2) for exploring structure-activity relationships distinct from other active analogs like 6-bromo-5-nitroquinoline. This allows medicinal chemists to probe a different chemical space while maintaining the core pharmacophore associated with anticancer effects [1].

Synthetic Intermediate for C-H Activation and Cross-Coupling

This compound is strategically designed for dual diversification. The C3-bromine atom is a reliable handle for traditional Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura [1]. Concurrently, the C8-methyl group is an ideal substrate for directed C(sp3)-H functionalization, enabling the late-stage introduction of complexity onto the quinoline core [2]. This dual functionality makes it a highly versatile building block for constructing libraries of complex quinoline derivatives.

Structure-Toxicity Relationship Studies

Given the stark difference in carcinogenicity between 6-nitroquinoline and 8-nitroquinoline regioisomers in rodent models, this compound, bearing a 6-nitro group, is a relevant tool for studying the molecular mechanisms of quinoline-induced toxicity and metabolism. It can serve as a comparator to 8-nitroquinoline derivatives in assays designed to understand the structural basis of bioactivation and genotoxicity [1].

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
Regioisomer-specific bromo-nitroquinoline scaffold
Antiproliferative endpoint response across regioisomeric controls
Directed C-H activation workflows
8-Methylquinoline directing group
C(sp³)-H functionalization efficiency under metal catalysis
Nitro-regioisomer toxicity profiling
6-Nitroquinoline substructure
In vivo model endpoint differentiation from 8-nitro analogs

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